![molecular formula C8H8O2 B13960135 1-Phenoxyethen-1-ol CAS No. 32666-75-4](/img/structure/B13960135.png)
1-Phenoxyethen-1-ol
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Overview
Description
Ethenol, 1-phenoxy-, also known as 2-phenoxyethanol, is an organic compound with the chemical formula C₈H₁₀O₂. It is a colorless, oily liquid with a faint rose-like odor. This compound is classified as a glycol ether and a phenol ether. It is widely used in various industries due to its versatile properties, including its role as a preservative, solvent, and antiseptic .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenol, 1-phenoxy-, is commonly synthesized through the hydroxyethylation of phenol. This process involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .
Another method involves the reaction of phenolate with a monohalohydrin at a temperature below the boiling point of the reaction mixture. This method is advantageous for producing high-purity phenoxyethanol .
Industrial Production Methods
In industrial settings, the production of ethenol, 1-phenoxy-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous reactors and advanced purification techniques ensures the production of high-quality phenoxyethanol suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethenol, 1-phenoxy-, undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: It can be reduced to form phenoxyethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxyethane.
Substitution: Various substituted phenoxyethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Ethenol, 1-phenoxy-, has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for cellulose acetate, dyes, inks, and resins.
Biology: It serves as an antiseptic and preservative in biological samples and formulations.
Medicine: It is used as a preservative in vaccines and pharmaceuticals due to its antimicrobial properties.
Industry: It is employed as a perfume fixative, insect repellent, and anesthetic in fish aquaculture.
Mechanism of Action
Ethenol, 1-phenoxy-, exerts its effects primarily through its antimicrobial properties. It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. This compound is effective against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Phenetole: An ether with similar aromatic properties but lacks the hydroxyl group.
Phenyl cellosolve: Another glycol ether with similar solvent properties but different molecular structure.
Uniqueness
Ethenol, 1-phenoxy-, is unique due to its combination of glycol ether and phenol ether properties. This dual functionality allows it to serve as both a solvent and an antimicrobial agent, making it highly versatile in various applications .
Biological Activity
1-Phenoxyethen-1-ol, a compound with notable biological properties, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by its phenolic structure, which contributes to its reactivity and biological activity. Its molecular formula is C9H10O2 and it features a phenoxy group attached to an ethenol moiety. This structure is significant for its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, studies on pyrazole derivatives have shown significant antimicrobial activity against various bacterial strains, suggesting that structural analogs may also possess similar properties .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Activity (Zone of Inhibition) |
---|---|---|
Pyrazole Derivative P11 | Gram-positive (Staphylococcus aureus) | 20 mm |
Pyrazole Derivative P11 | Gram-negative (E. coli) | 15 mm |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In one study, compounds with similar structures were tested for their ability to induce apoptosis in cancer cells. The findings indicated that these compounds could inhibit cell proliferation effectively, highlighting their potential as anticancer agents .
Case Study: Apoptotic Induction
A study on a series of phenolic compounds demonstrated that those with a similar structural framework to this compound significantly increased caspase activity in breast cancer cells, suggesting a mechanism for their anticancer effects .
Enzyme Interaction
The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy .
Table 2: Enzyme Interaction Studies
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a therapeutic agent.
Properties
CAS No. |
32666-75-4 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-phenoxyethenol |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H2 |
InChI Key |
BTZDVSBDHTYXIH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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